Organic-Solvent Solubility Enhancement: DCHA Salt vs. Free Acid Form
Boc-protected amino acid DCHA salts, as a class, exhibit markedly enhanced solubility in organic solvents (e.g., dichloromethane, DMF, acetonitrile) relative to their corresponding free acid forms. While the free acid Boc-L-alanine (CAS 15761-38-3) has limited solubility in moderately polar organic solvents, the DCHA salt form (CAS 16948-17-7) benefits from the lipophilic dicyclohexylammonium counterion, which disrupts the strong intermolecular hydrogen bonding present in the free acid crystal lattice, thereby facilitating dissolution and homogeneous reaction conditions during SPPS coupling steps . This class-level solubility advantage is consistently reported across multiple Boc-amino acid DCHA salts [1].
| Evidence Dimension | Organic-solvent solubility (qualitative assessment) |
|---|---|
| Target Compound Data | Boc-L-alanine DCHA salt: readily soluble in DCM, DMF, acetonitrile (class-typical behavior for Boc-amino acid DCHA salts) |
| Comparator Or Baseline | Boc-L-alanine free acid (CAS 15761-38-3): limited solubility in moderately polar organic solvents; typically requires DMF or DMSO for full dissolution |
| Quantified Difference | Not quantified in a single direct comparative study; class-level inference from multiple vendor technical descriptions indicating 'improved solubility' for DCHA salts vs. free acids [1] |
| Conditions | Room-temperature dissolution in common SPPS solvents; qualitative vendor-reported behavior |
Why This Matters
For procurement decisions in peptide synthesis laboratories, the DCHA salt form reduces solvent volume requirements and ensures homogeneous coupling conditions, directly impacting synthesis yield and reproducibility relative to the free acid.
- [1] NBInno. The Chemical Properties and Applications of Boc-L-3-(3-Thienyl)-alanine DCHA Salt. States: 'The DCHA counterion contributes to solid-state properties, often enhancing crystallinity and stability compared to the free amino acid.' View Source
